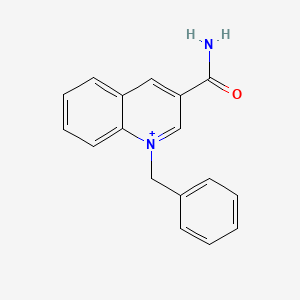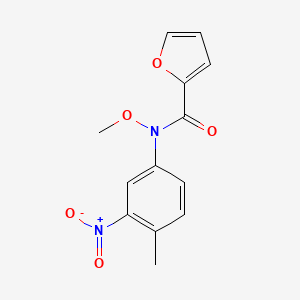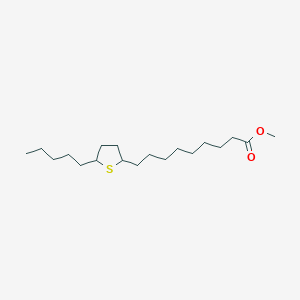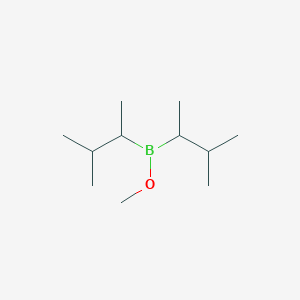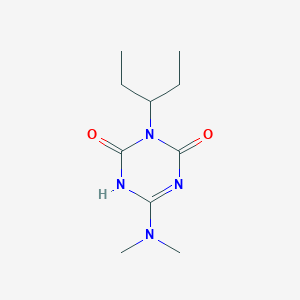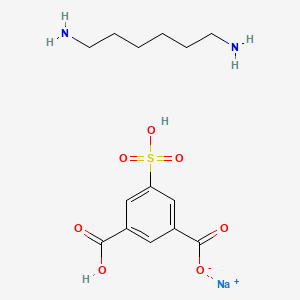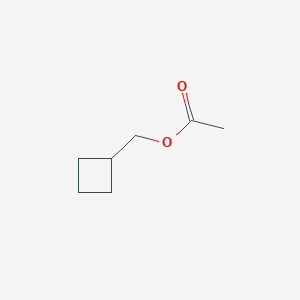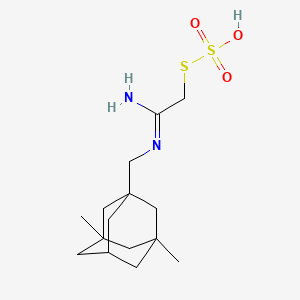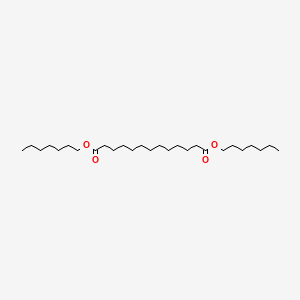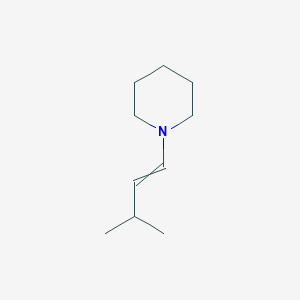
1-(3-Methylbut-1-en-1-yl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Methylbut-1-en-1-yl)piperidine is an organic compound that belongs to the class of piperidines. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of a 3-methylbut-1-en-1-yl group attached to the piperidine ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methylbut-1-en-1-yl)piperidine can be achieved through several methods. One common approach involves the reaction of piperidine with 3-methylbut-1-en-1-yl chloride in the presence of a base such as sodium hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of pyridine derivatives. The process often uses a molybdenum disulfide catalyst under high pressure and temperature conditions .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Methylbut-1-en-1-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Ketones and carboxylic acids.
Reduction: Saturated piperidine derivatives.
Substitution: Various substituted piperidines.
Wissenschaftliche Forschungsanwendungen
1-(3-Methylbut-1-en-1-yl)piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(3-Methylbut-1-en-1-yl)piperidine involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors in the central nervous system, modulating their activity and influencing neurological functions. The compound’s effects are mediated through binding to these receptors and altering signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Piperidine: A basic structure with similar chemical properties.
Pyridine: A related heterocyclic compound with a nitrogen atom in the ring.
Piperazine: Contains two nitrogen atoms in a six-membered ring.
Uniqueness: 1-(3-Methylbut-1-en-1-yl)piperidine is unique due to the presence of the 3-methylbut-1-en-1-yl group, which imparts distinct chemical and biological properties compared to other piperidine derivatives .
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique structure and reactivity make it a valuable tool in research and industrial applications. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in scientific endeavors.
Eigenschaften
CAS-Nummer |
51840-50-7 |
|---|---|
Molekularformel |
C10H19N |
Molekulargewicht |
153.26 g/mol |
IUPAC-Name |
1-(3-methylbut-1-enyl)piperidine |
InChI |
InChI=1S/C10H19N/c1-10(2)6-9-11-7-4-3-5-8-11/h6,9-10H,3-5,7-8H2,1-2H3 |
InChI-Schlüssel |
ZRMSNXFRWWCDIA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C=CN1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




